![molecular formula C5H3F3O2S2 B14299891 Thiophene, 3-[(trifluoromethyl)sulfonyl]- CAS No. 114659-68-6](/img/structure/B14299891.png)
Thiophene, 3-[(trifluoromethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 3-[(trifluoromethyl)sulfonyl]- is a heterocyclic compound containing a sulfur atom in its five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of thiophene, 3-[(trifluoromethyl)sulfonyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 3-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a catalyst.
Major Products Formed
Applications De Recherche Scientifique
Thiophene, 3-[(trifluoromethyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of thiophene, 3-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Furan: A similar compound with an oxygen atom instead of sulfur.
Pyrrole: Contains a nitrogen atom in the ring.
Selenophene: Contains a selenium atom in the ring.
Uniqueness
Thiophene, 3-[(trifluoromethyl)sulfonyl]- is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
114659-68-6 |
|---|---|
Formule moléculaire |
C5H3F3O2S2 |
Poids moléculaire |
216.2 g/mol |
Nom IUPAC |
3-(trifluoromethylsulfonyl)thiophene |
InChI |
InChI=1S/C5H3F3O2S2/c6-5(7,8)12(9,10)4-1-2-11-3-4/h1-3H |
Clé InChI |
QQWLUHZZBOZHCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


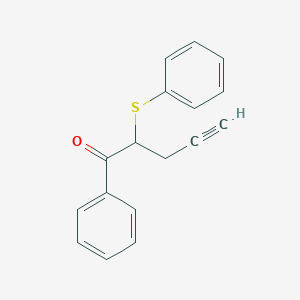
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
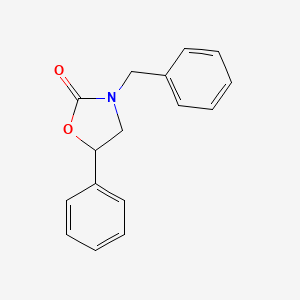
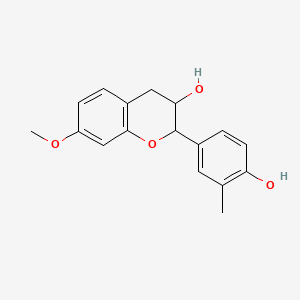

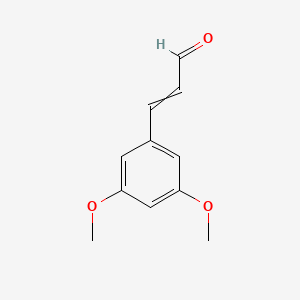
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)

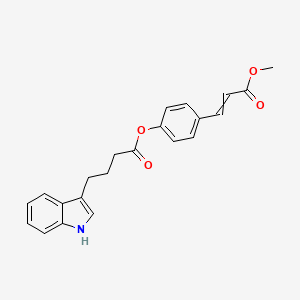


![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
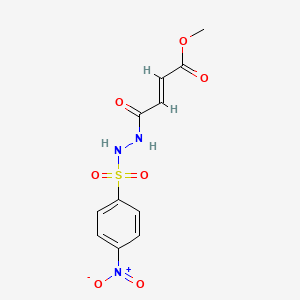
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
